molecular formula C13H17ClO B13081483 2-Allyl-4-chloro-1-isobutoxybenzene

2-Allyl-4-chloro-1-isobutoxybenzene

Cat. No.: B13081483
M. Wt: 224.72 g/mol
InChI Key: NLSYCLJJECZEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-4-chloro-1-isobutoxybenzene is an organic compound with the molecular formula C13H17ClO It is a derivative of benzene, featuring an allyl group, a chlorine atom, and an isobutoxy group attached to the benzene ring

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

4-chloro-1-(2-methylpropoxy)-2-prop-2-enylbenzene

InChI

InChI=1S/C13H17ClO/c1-4-5-11-8-12(14)6-7-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

NLSYCLJJECZEDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-chloro-1-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of 2-Allyl-4-chloro-1-isobutoxybenzene may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as flash chromatography with specific eluents like toluene-methanol mixtures are employed to isolate the product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-chloro-1-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-Allyl-4-chloro-1-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-4-chloro-1-isobutoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-4-chlorophenol: Similar structure but lacks the isobutoxy group.

    4-Chloro-1-isobutoxybenzene: Similar structure but lacks the allyl group.

    2-Allylphenol: Similar structure but lacks both the chlorine and isobutoxy groups.

Uniqueness

2-Allyl-4-chloro-1-isobutoxybenzene is unique due to the presence of all three functional groups (allyl, chlorine, and isobutoxy) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

2-Allyl-4-chloro-1-isobutoxybenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for 2-Allyl-4-chloro-1-isobutoxybenzene is C12H15ClOC_{12}H_{15}ClO. The structure consists of a benzene ring substituted with an allyl group, a chlorine atom, and an isobutoxy group. This unique structure contributes to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to 2-Allyl-4-chloro-1-isobutoxybenzene exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The presence of the allyl group is often associated with enhanced antioxidant properties due to its ability to donate electrons.

Enzyme Inhibition

Studies have shown that derivatives of allylbenzenes can inhibit various enzymes, including lipoxygenases. Lipoxygenases are involved in the metabolism of arachidonic acid and are implicated in inflammatory processes. The inhibitory activity of 2-Allyl-4-chloro-1-isobutoxybenzene against these enzymes could suggest potential anti-inflammatory effects.

Case Studies

  • Inhibition of Lipoxygenase : A study evaluated the lipoxygenase inhibitory activity of various allylbenzene derivatives. The results indicated that compounds with similar structures to 2-Allyl-4-chloro-1-isobutoxybenzene showed promising inhibition rates, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of substituted allylbenzenes. The findings revealed that certain derivatives exhibited significant antibacterial activity against various strains, indicating a potential role in developing new antimicrobial agents.

The biological activity of 2-Allyl-4-chloro-1-isobutoxybenzene can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Interaction : The presence of the chlorine atom and the isobutoxy group may enhance the compound's ability to interact with specific enzyme active sites, leading to inhibition.

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntioxidant ActivityLipoxygenase InhibitionAntimicrobial Activity
2-Allyl-4-chloro-1-isobutoxybenzeneStructureModerateSignificantModerate
2-Allyloxy-4-nitrophenolStructureHighHighLow
3-Allyl-4-isopropoxy benzene amineStructureModerateModerateHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.